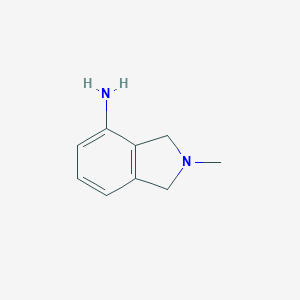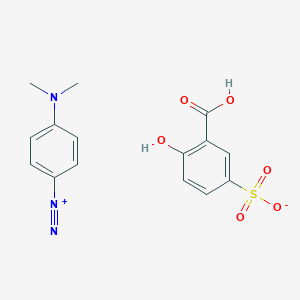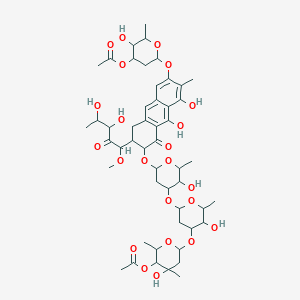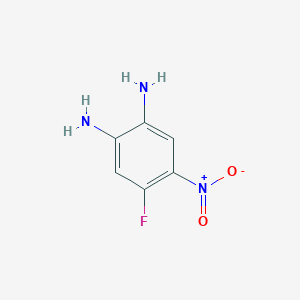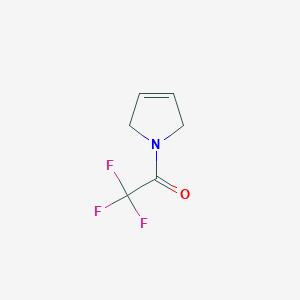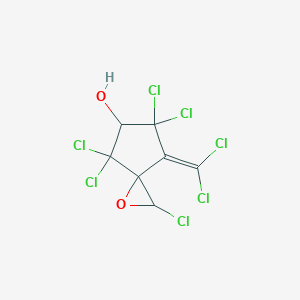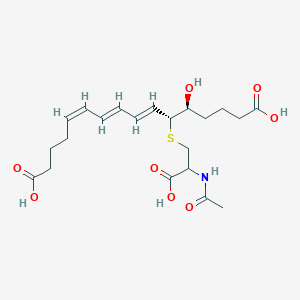
Ctda-lte4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CTDA-LTE4 is a chemical compound that has been widely used in scientific research due to its ability to mimic the effects of leukotriene E4 (LTE4), a potent inflammatory mediator.
Mecanismo De Acción
CTDA-Ctda-lte4 acts as a potent agonist of the cysteinyl leukotriene receptor 1 (CysLT1), which is a G protein-coupled receptor that is involved in various biological processes, including inflammation, smooth muscle contraction, and mucus secretion. Upon binding to CysLT1, CTDA-Ctda-lte4 activates a signaling cascade that leads to the release of inflammatory mediators, such as cytokines and chemokines.
Efectos Bioquímicos Y Fisiológicos
CTDA-Ctda-lte4 has been shown to induce a variety of biochemical and physiological effects, including bronchoconstriction, mucus secretion, and inflammation. In animal models, CTDA-Ctda-lte4 has been shown to induce airway hyperresponsiveness, which is a hallmark of asthma. Additionally, CTDA-Ctda-lte4 has been shown to induce the production of inflammatory mediators, such as leukotriene B4 and prostaglandin E2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CTDA-Ctda-lte4 in lab experiments is its ability to mimic the effects of Ctda-lte4, which is a potent inflammatory mediator. Additionally, CTDA-Ctda-lte4 is relatively stable and can be easily synthesized in large quantities. However, one of the limitations of using CTDA-Ctda-lte4 is its potency, which can make it difficult to control the dose and duration of exposure. Additionally, CTDA-Ctda-lte4 may have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving CTDA-Ctda-lte4. One area of interest is the role of CTDA-Ctda-lte4 in the pathogenesis of asthma and other respiratory diseases. Additionally, CTDA-Ctda-lte4 may be useful for studying the role of Ctda-lte4 in cardiovascular diseases, such as atherosclerosis. Finally, future research may focus on developing more selective agonists of CysLT1, which could help to elucidate the specific biological processes that are regulated by this receptor.
Métodos De Síntesis
CTDA-Ctda-lte4 can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The first step involves the synthesis of 2-chlorothiophene-3-carboxylic acid, which is then converted into 2-chlorothiophene-3-carbonyl chloride. This intermediate is then reacted with L-phenylalanine methyl ester to produce 2-(L-phenylalanine methyl ester)-thiophene-3-carbonyl chloride. Finally, CTDA-Ctda-lte4 is obtained through the reaction of this intermediate with N-tert-butoxycarbonyl-L-cysteine methyl ester.
Aplicaciones Científicas De Investigación
CTDA-Ctda-lte4 has been extensively used in scientific research to study the role of Ctda-lte4 in various biological processes, including inflammation, asthma, and cardiovascular diseases. CTDA-Ctda-lte4 has been shown to induce bronchoconstriction in animal models, making it a useful tool for studying the pathophysiology of asthma. Additionally, CTDA-Ctda-lte4 has been used to investigate the role of Ctda-lte4 in cardiovascular diseases, such as atherosclerosis.
Propiedades
Número CAS |
114115-52-5 |
|---|---|
Nombre del producto |
Ctda-lte4 |
Fórmula molecular |
C21H31NO8S |
Peso molecular |
457.5 g/mol |
Nombre IUPAC |
(5Z,7E,9E,11R,12S)-11-(2-acetamido-2-carboxyethyl)sulfanyl-12-hydroxyhexadeca-5,7,9-trienedioic acid |
InChI |
InChI=1S/C21H31NO8S/c1-15(23)22-16(21(29)30)14-31-18(17(24)10-9-13-20(27)28)11-7-5-3-2-4-6-8-12-19(25)26/h2-5,7,11,16-18,24H,6,8-10,12-14H2,1H3,(H,22,23)(H,25,26)(H,27,28)(H,29,30)/b4-2-,5-3+,11-7+/t16?,17-,18+/m0/s1 |
Clave InChI |
HOQKVFXMQKUNKQ-MPUPJYDHSA-N |
SMILES isomérico |
CC(=O)NC(CS[C@H](/C=C/C=C/C=C\CCCC(=O)O)[C@H](CCCC(=O)O)O)C(=O)O |
SMILES |
CC(=O)NC(CSC(C=CC=CC=CCCCC(=O)O)C(CCCC(=O)O)O)C(=O)O |
SMILES canónico |
CC(=O)NC(CSC(C=CC=CC=CCCCC(=O)O)C(CCCC(=O)O)O)C(=O)O |
Sinónimos |
16-carboxy-17,18,19,20-tetranor-14,15-dihydro-N-acetyl-LTE4 16-carboxy-17,18,19,20-tetranor-14,15-dihydro-N-acetylleukotriene E4 CTDA-LTE4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



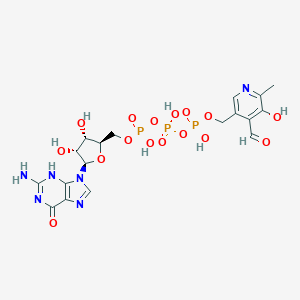
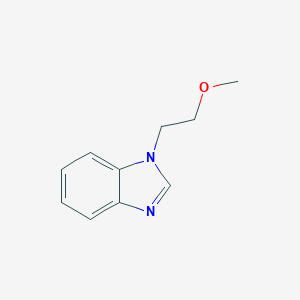
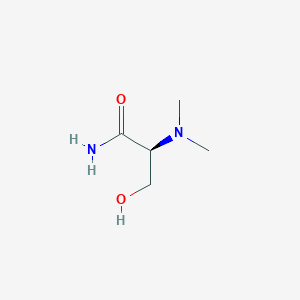
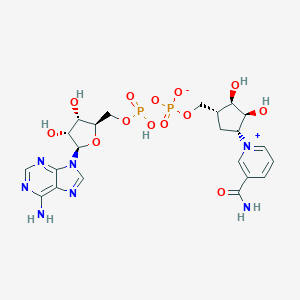
![4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B55492.png)
